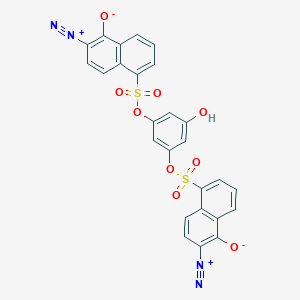
5-Hydroxy-1,3-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-1,3-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonate): is a complex organic compound with the molecular formula C26H14N4O9S2 and a molecular weight of 590.5 g/mol. This compound is characterized by its diazo groups and sulfonate functionalities, making it a versatile reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-1,3-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonate) typically involves the diazotization of 5-hydroxy-1,3-phenylene bis(5,6-dihydro-5-oxonaphthalene-1-sulfonate). The reaction conditions often require an acidic medium and a diazotizing agent such as sodium nitrite in the presence of hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization processes under controlled temperature and pH conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and diazo groups.
Reduction: Reduction of the diazo groups can lead to the formation of amines.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonate groups under basic conditions.
Major Products:
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Amines are the primary products.
Substitution: Substituted phenylene derivatives are formed.
Applications De Recherche Scientifique
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of azo dyes and other diazo compounds.
Biology and Medicine: In biological research, it can be used as a labeling reagent for proteins and nucleic acids due to its diazo groups, which can form stable covalent bonds with biomolecules.
Industry: In the industrial sector, it is utilized in the manufacturing of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-1,3-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonate) involves the formation of covalent bonds with target molecules through its diazo groups. These groups can react with nucleophiles such as amines, thiols, and hydroxyl groups, leading to the formation of stable azo linkages. This reactivity is exploited in various applications, including labeling and cross-linking of biomolecules.
Comparaison Avec Des Composés Similaires
- 4-Benzoyl-3-hydroxy-1,2-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonate)
- 5-Hydroxy-1,3-phenylene diacetate
Comparison: Compared to similar compounds, 5-Hydroxy-1,3-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonate) is unique due to its specific arrangement of diazo and sulfonate groups, which confer distinct reactivity and stability. This makes it particularly useful in applications requiring robust and stable diazo compounds.
Propriétés
Numéro CAS |
94202-19-4 |
|---|---|
Formule moléculaire |
C26H14N4O9S2 |
Poids moléculaire |
590.5 g/mol |
Nom IUPAC |
2-diazonio-5-[3-(6-diazonio-5-oxidonaphthalen-1-yl)sulfonyloxy-5-hydroxyphenoxy]sulfonylnaphthalen-1-olate |
InChI |
InChI=1S/C26H14N4O9S2/c27-29-21-9-7-17-19(25(21)32)3-1-5-23(17)40(34,35)38-15-11-14(31)12-16(13-15)39-41(36,37)24-6-2-4-20-18(24)8-10-22(30-28)26(20)33/h1-13H,(H-2,31,32,33) |
Clé InChI |
JRXULRRWOHAEBE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2[O-])[N+]#N)C(=C1)S(=O)(=O)OC3=CC(=CC(=C3)O)OS(=O)(=O)C4=CC=CC5=C4C=CC(=C5[O-])[N+]#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















